REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[CH:11]=[C:10]([C:17](=[O:19])[CH3:18])[CH:9]=[CH:8]2.CO>C(Cl)(Cl)Cl>[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[CH:11]=[C:10]([C:17](=[O:19])[CH2:18][Br:1])[CH:9]=[CH:8]2
|
Name
|
|
Quantity
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4.5 g
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2C=CC(=CC2=CC1OC)C(C)=O
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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Once the reaction mixture discoloures, it is concentrated to dryness
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Type
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ADDITION
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Details
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the residue is treated with a mixture ethyl ether/isopropyl ether
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Type
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CUSTOM
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Details
|
The thus obtained solid is triturated with methanol
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1OC)C(CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |